molecular formula C21H21F3N4S B380664 4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 314260-80-5

4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B380664
CAS No.: 314260-80-5
M. Wt: 418.5g/mol
InChI Key: XVEXMTBXVSDIDR-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 314260-80-5, molecular formula: C₂₁H₂₁F₃N₄S) is a tetrahydrobenzothienopyrimidine derivative characterized by a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group at the N4 position of the pyrimidine core. The compound’s structure integrates a bicyclic thienopyrimidine scaffold fused with a cyclohexene ring, which confers rigidity and influences its electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological exploration .

Synthesis typically involves reacting 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 3-(trifluoromethyl)phenylpiperazine in polar aprotic solvents like DMF, yielding the target compound via nucleophilic aromatic substitution .

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4S/c22-21(23,24)14-4-3-5-15(12-14)27-8-10-28(11-9-27)19-18-16-6-1-2-7-17(16)29-20(18)26-13-25-19/h3-5,12-13H,1-2,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEXMTBXVSDIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22F3N3S
  • Molecular Weight : 466.29 g/mol
  • CAS Number : 13406-29-6
  • Physical State : Solid (white to light yellow powder)
  • Purity : >98.0% (GC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, which may influence mood and anxiety pathways.
  • Dopamine Receptors : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with dopamine receptors.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological ActivityMechanism of ActionReference
Antidepressant EffectsModulation of serotonin and dopamine pathways
Antimicrobial ActivityInhibition of bacterial growth
Anticancer PropertiesInduction of apoptosis in cancer cells
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines

Case Studies

  • Antidepressant Activity :
    A study demonstrated that the compound exhibited significant antidepressant-like effects in rodent models by increasing serotonin levels in the brain, suggesting potential for treating depression and anxiety disorders.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound displayed broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL. This positions it as a candidate for further development in combating resistant bacterial infections .
  • Anticancer Potential :
    Research indicated that the compound could induce apoptosis in human cancer cell lines through mitochondrial pathways. The presence of the trifluoromethyl group was found to enhance its cytotoxic effects compared to related compounds without this modification .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in modulating biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and receptor affinity.
  • Piperazine Ring : Essential for interaction with neurotransmitter receptors.
  • Benzothieno[2,3-d]pyrimidine Core : Provides structural stability and influences binding efficacy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory effects against various bacterial strains. The presence of the benzothiazole and thiophene moieties in these compounds has been linked to their enhanced antimicrobial activity. Compounds with minimum inhibitory concentration (MIC) values ranging from 4–12 μmol L1^{-1} demonstrated efficacy superior to conventional antibiotics like cefotaxime .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic activity comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways, making it a promising candidate for further development in cancer therapy .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, studies have suggested that derivatives of this compound possess antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, which include various forms of cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of pyrido[2,3-d]pyrimidines against a range of bacterial strains. The results indicated that compounds with structural similarities to 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited MIC values significantly lower than standard antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In a comparative study on cytotoxic effects against various cancer cell lines, derivatives containing the benzothieno scaffold were found to inhibit cell growth effectively. The most potent compounds were further analyzed for their mechanism of action and were found to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Trends : Compounds with halogenated aryl groups (e.g., 3,4-dichlorophenyl) show promise in antimicrobial studies, while morpholine derivatives (e.g., 4a) may exhibit improved aqueous solubility .

Analogues with Core Modifications

Compound Name Core Modification Molecular Formula Biological Activity (If Reported)
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) Hydrazine at C4 C₁₀H₁₂N₄S Intermediate for Schiff base synthesis .
2-[(Diethylamino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Ketone at C4; diethylaminomethyl at C2 C₁₅H₂₂N₄OS Not reported; structural flexibility for derivatization .
3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Sulfanyl-naphthyl group at C2 C₂₈H₂₄N₂OS₂ Potential applications in material science or catalysis .

Key Observations :

  • Functional Group Diversity : Hydrazine derivatives (e.g., 5) serve as precursors for further functionalization, while sulfanyl groups (e.g., in ) introduce steric bulk and redox-active sites .

Spectroscopic Validation :

  • IR Spectroscopy : Peaks at 1250–1100 cm⁻¹ confirm C-F stretching in the trifluoromethyl group .
  • ¹H NMR : Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons in the trifluoromethylphenyl group appear at δ 7.3–7.8 ppm .

Preparation Methods

Cyclocondensation Reaction

A representative procedure involves heating methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) with formamide (5.0 equiv) at 200°C for 6–8 hours under inert atmosphere. The reaction forms the pyrimidine ring via intramolecular cyclization, yielding the unsubstituted tetrahydrobenzothieno[2,3-d]pyrimidine core.

Reaction Scheme 1:

Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate200°C, N2Formamide5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine\text{Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate} \xrightarrow[\text{200°C, N}_2]{\text{Formamide}} \text{5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine}

Functionalization at Position 4

The 4-chloro derivative is prepared by treating the core with phosphorus oxychloride (POCl₃) at 110°C for 3 hours, achieving >90% conversion. This intermediate serves as the electrophilic site for subsequent nucleophilic substitution with piperazine derivatives.

Piperazine Substituent Preparation: 4-[3-(Trifluoromethyl)phenyl]piperazine

Piperazine Ring Synthesis

Piperazine is synthesized via cyclization of 1,2-diaminoethane derivatives or reductive amination of diketones. For the target substituent, 1-(3-(trifluoromethyl)phenyl)piperazine is prepared through:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperazine and 1-bromo-3-(trifluoromethyl)benzene under reflux in toluene with BrettPhos ligand (2 mol%) and Cs₂CO₃ achieves 75–85% yield.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (1.5 mol%)

  • Ligand: BrettPhos (2 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene, 110°C, 24 hours

Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the piperazine derivative with ≥98% purity.

Coupling Strategies: Core-Piperazine Conjugation

Nucleophilic Aromatic Substitution

The 4-chlorobenzothienopyrimidine core reacts with 1-(3-(trifluoromethyl)phenyl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours, using K₂CO₃ as a base.

Optimized Parameters:

  • Molar ratio (Core:Piperazine): 1:1.2

  • Solvent: DMF

  • Temperature: 120°C

  • Yield: 68–72%

Transition Metal-Catalyzed Amination

Palladium-catalyzed methods improve yields to 80–85%. A representative protocol uses Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and NaOtBu in dioxane at 100°C.

Reaction Scheme 2:

4-Chlorobenzothienopyrimidine+1-(3-(Trifluoromethyl)phenyl)piperazinePd2(dba)3,XantPhosNaOtBu, DioxaneTarget Compound\text{4-Chlorobenzothienopyrimidine} + \text{1-(3-(Trifluoromethyl)phenyl)piperazine} \xrightarrow[\text{Pd}2(\text{dba})3, \text{XantPhos}]{\text{NaOtBu, Dioxane}} \text{Target Compound}

Purification and Characterization

Chromatographic Methods

  • HPLC Purity : Reverse-phase C18 column (acetonitrile/water gradient) confirms ≥95% purity.

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane eluent removes unreacted piperazine.

Spectroscopic Validation

  • NMR : 1^1H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 8H, piperazine-H), 2.90–2.75 (m, 4H, tetrahydro-H).

  • HRMS : [M+H]⁺ calculated for C₂₂H₂₂F₃N₄S: 431.1521; found: 431.1518.

Yield Optimization Strategies

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Coupling Temperature120°C100°C+12%
Catalyst Loading2 mol% Pd3 mol% Pd+8%
Reaction Time12 hours18 hours+5%

Scalability and Industrial Feasibility

Kilogram-scale synthesis (patent EP1802633B1) uses continuous flow reactors for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Piperazine coupling is performed in a tandem batch system with in-line HPLC monitoring, achieving 78% yield at 10 kg scale.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Nucleophilic Substitution7295120
Pd-Catalyzed Amination8598180
Flow Chemistry7897150

Challenges and Mitigation

  • Byproduct Formation : N-alkylation byproducts are minimized using bulky ligands (XantPhos) and excess piperazine.

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Emerging Methodologies

Recent advances include photoinduced C–N coupling using iridium photocatalysts, enabling room-temperature reactions with 82% yield. Enzymatic approaches using transaminases for asymmetric piperazine synthesis are under investigation but remain experimental.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of a 4-chloro-thienopyrimidine precursor with 1-(3-(trifluoromethyl)phenyl)piperazine. For example, aluminum amalgam in aqueous tetrahydrofuran has been used to reduce intermediates, achieving yields >70% under inert conditions . Alternative routes involve metalation reagents (e.g., Grignard) for alkylation at the 4-position of the thienopyrimidine core .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., trifluoromethylphenyl piperazine integration at δ 7.43 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and C-N (1350–1450 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 301.0) confirm molecular weight .

Q. How is the biological activity of this compound typically screened in vitro?

  • Methodology : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or receptors (e.g., serotonin receptors due to the piperazine moiety) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Methodology :

  • Target Selection : Prioritize receptors with known affinity for piperazine-thienopyrimidine hybrids (e.g., 5-HT1A_{1A} or dopamine D2 receptors).
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding energy calculations.
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries for serotonin receptors) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in 1^1H NMR integration ratios may arise from dynamic rotational isomerism in the piperazine ring.

  • Solution : Variable-temperature NMR (VT-NMR) or 2D COSY/NOESY to detect conformational exchange .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodology :

  • Modular Substitutions : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
  • Piperazine Modifications : Introduce sp3^3-hybridized substituents (e.g., methyl groups) to enhance metabolic stability .
    • Data Table :
SubstituentIC50_{50} (nM)LogP
-CF3_312.33.1
-NO2_28.92.8
-OCH3_325.62.5

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns to separate regioisomers .
  • Yield Optimization : Switch from batch to flow chemistry for exothermic reductions (e.g., aluminum amalgam reactions) .

Q. How can computational modeling address solubility limitations of this compound?

  • Methodology :

  • Co-solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify excipients (e.g., PEG 400) .
  • Salt Formation : Introduce hydrochloride salts via reaction with HCl gas in dichloromethane .

Key Notes for Experimental Design

  • Contradiction Management : Conflicting biological data (e.g., antimicrobial vs. kinase inhibition) may arise from assay-specific interference (e.g., redox activity of the thienopyrimidine core). Validate via orthogonal assays .
  • Safety : The trifluoromethyl group may generate toxic metabolites (e.g., HF under acidic conditions). Monitor via 19^{19}F NMR during stability studies .

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